Rabeprazole sodium

Descripción

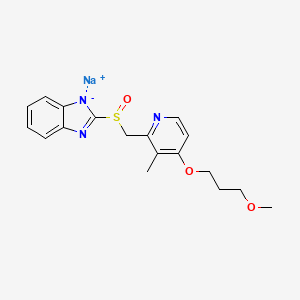

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044205 | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117976-90-6 | |

| Record name | Rabeprazole sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rabeprazole sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)-1H-benzimidazole sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RABEPRAZOLE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L36P16U4R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Rabeprazole Sodium: A Technical Guide to the Molecular Mechanism of Action on Gastric Parietal Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole sodium is a potent, second-generation proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1] It is a substituted benzimidazole prodrug widely prescribed for acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcer disease.[1][2] Like other PPIs, its primary target is the H+/K+-ATPase enzyme, the proton pump located at the secretory surface of gastric parietal cells, which is responsible for the final step in acid secretion.[1][3] Rabeprazole's unique pharmacological properties, particularly its rapid rate of activation across a wide pH range, distinguish it from other members of its class, conferring a swift onset of action.[4][5] This guide provides an in-depth technical overview of rabeprazole's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways.

Core Molecular Mechanism of Action

The therapeutic effect of rabeprazole is a multi-step process that begins with systemic absorption and culminates in the irreversible inactivation of the proton pump within the specialized acidic environment of the parietal cell.

2.1 Systemic Distribution and Accumulation Following oral administration as an enteric-coated tablet, this compound is absorbed in the small intestine.[1][6] As a weak base, the inactive prodrug freely crosses cell membranes and distributes throughout the body via the bloodstream.[7][8] Its mechanism relies on selective accumulation in the acidic secretory canaliculus of the stimulated parietal cell, an environment with a pH that can drop below 2.0.[1][8] The pyridine moiety of rabeprazole, with a pKa of approximately 5.0, becomes protonated in this acidic space.[1][9] This protonation traps the molecule, leading to a concentration at the site of action that is over 1000-fold higher than in the blood.[8]

2.2 Acid-Catalyzed Activation Once concentrated in the canaliculus, rabeprazole undergoes a two-step, acid-catalyzed chemical rearrangement. The initial protonation is followed by a second protonation on the benzimidazole ring, which triggers the conversion of the prodrug into its active form: a highly reactive tetracyclic sulfenamide.[1][8] This conversion is the rate-limiting step for all PPIs.[1] Rabeprazole's high pKa allows this activation to occur more rapidly and at higher pH levels than other PPIs, contributing to its faster onset of acid suppression.[1][5]

2.3 Covalent Inactivation of H+/K+-ATPase The activated sulfenamide is a potent electrophile that rapidly forms irreversible covalent disulfide bonds with the sulfhydryl groups of specific cysteine residues on the extracytoplasmic domain of the H+/K+-ATPase α-subunit.[1][7][8] This covalent binding fundamentally alters the enzyme's conformation, locking it in an inactive state and preventing it from pumping hydrogen ions into the gastric lumen.[7] While the specific cysteine residues targeted by rabeprazole are understood to be in the region of the fifth and sixth transmembrane segments, they are not as precisely defined as for other PPIs like omeprazole (Cys 813, Cys 892) and pantoprazole (Cys 813, Cys 822).[8][10] Because the inhibition is irreversible, the restoration of acid secretion is dependent on the synthesis of new H+/K+-ATPase enzyme units by the parietal cell.[7]

Quantitative Pharmacodynamic Data

Rabeprazole's chemical properties facilitate a more rapid activation compared to other PPIs, a key factor in its pharmacodynamic profile. The following table summarizes critical quantitative data from in vitro studies.

| Parameter | Rabeprazole | Omeprazole | Lansoprazole | Pantoprazole | Reference |

| pKa (Pyridine Protonation) | ~5.0 | 4.0 | 3.9 | 3.8 | [1][9] |

| Activation Half-Life at pH 1.2 (minutes) | 1.3 | 2.8 | 2.0 | 4.6 | [1] |

| Activation Half-Life at pH 5.1 (minutes) | 7.2 | 84 | 90 | 282 | [1] |

| Time to Near-Maximal Inhibition (Isolated Hog Gastric Vesicles) | 5 minutes | 30 minutes | 30 minutes | >50 minutes | [1] |

Key Experimental Protocols

The elucidation of rabeprazole's mechanism of action relies on specific in vitro assays that measure either the direct inhibition of the H+/K+-ATPase enzyme or the downstream effect on acid secretion.

4.1 Protocol: H+/K+-ATPase Inhibition Assay

This protocol assesses the direct inhibitory effect of a compound on the enzymatic activity of the proton pump using an enriched vesicle preparation from gastric tissue.[11][12][13] Activity is determined by measuring the rate of ATP hydrolysis via quantification of released inorganic phosphate (Pi).

Methodology:

-

Vesicle Preparation:

-

Homogenize fresh porcine or rabbit gastric mucosal tissue in a buffered sucrose solution.

-

Perform differential centrifugation to isolate a microsomal fraction enriched with H+/K+-ATPase-containing vesicles.

-

Further purify the vesicles using a Ficoll/sucrose density gradient centrifugation to obtain a highly enriched membrane fraction.[11][12]

-

-

Assay Reaction:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, and KCl.

-

Add the H+/K+-ATPase-enriched vesicles to the buffer. To measure K+-stimulated activity, include an ionophore like valinomycin to make the vesicles permeable to K+.

-

Add rabeprazole (or other test compounds/vehicle control) at various concentrations to the vesicle suspension.

-

Pre-incubate the mixture for a defined period (e.g., 10-20 minutes) at 37°C to allow for compound interaction.

-

-

Enzyme Activity Measurement:

-

Initiate the enzymatic reaction by adding a defined concentration of ATP (e.g., 2 mM).[13]

-

Incubate for a specific time (e.g., 20 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold trichloroacetic acid, which precipitates the protein and stops ATP hydrolysis.[13]

-

Centrifuge the samples to pellet the precipitated protein.

-

-

Phosphate Quantification:

-

Collect the supernatant, which contains the inorganic phosphate (Pi) released from ATP hydrolysis.

-

Quantify the amount of Pi using a colorimetric method, such as the Fiske-Subbarow method, where Pi reacts with ammonium molybdate in an acidic solution to form a colored complex (molybdenum blue) that is measured spectrophotometrically (e.g., at 660 nm or 400 nm).[13][14]

-

-

Data Analysis:

-

Calculate the specific activity of the enzyme (μmol Pi/mg protein/hour).

-

Plot the percentage of inhibition against the logarithm of the rabeprazole concentration to determine the IC50 value.

-

4.2 Protocol: [¹⁴C]-Aminopyrine Uptake Assay

This assay provides an indirect but reliable functional measure of acid secretion in isolated gastric glands or parietal cells.[4][6] Aminopyrine is a weak base (pKa 5.0) that is radiolabeled. It freely crosses cell membranes when uncharged but becomes protonated and trapped within acidic compartments. The degree of [¹⁴C]-aminopyrine accumulation is therefore proportional to the volume and acidity of the acid-secretory spaces.

Methodology:

-

Gastric Gland/Cell Isolation:

-

Assay Setup:

-

Radiolabel Incubation:

-

Separation and Lysis:

-

Rapidly terminate the incubation by pelleting the glands/cells via centrifugation.

-

Aspirate the supernatant.

-

Lyse the cells in the pellet (e.g., with a detergent or strong base) to release the trapped [¹⁴C]-aminopyrine.

-

-

Scintillation Counting:

-

Add the cell lysate to a scintillation cocktail.

-

Measure the amount of radioactivity using a liquid scintillation counter. The counts per minute (cpm) are directly related to the amount of accumulated aminopyrine.

-

-

Data Analysis:

-

Calculate the aminopyrine accumulation ratio (intracellular/extracellular concentration).

-

Express the results as a percentage of the maximal response to a secretagogue or as a percentage of inhibition relative to a stimulated control.

-

References

- 1. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamic and kinetic effect of rabeprazole on serum gastrin level in relation to CYP2C19 polymorphism in Chinese Hans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [14C]-aminopyrine accumulation by isolated human parietal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Pursuit of the Parietal Cell – An Evolution of Scientific Methodology and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification by Site-directed Mutagenesis of Residues Involved in Ligand Recognition and Activation of the Human A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gastric acid secretion from parietal cells is mediated by a Ca2+ efflux channel in the tubulovesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isolation of H+,K+-ATPase-enriched Membrane Fraction from Pig Stomachs | Springer Nature Experiments [experiments.springernature.com]

- 13. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 14. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

The Synthesis of Rabeprazole Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis pathways for rabeprazole sodium, a significant proton pump inhibitor. The following sections delineate the core synthetic strategies, detail the synthesis of key intermediates, and provide specific experimental protocols with corresponding quantitative data.

Core Synthesis Strategy

The most prevalent synthetic route to this compound involves a multi-step process, commencing with the preparation of a substituted pyridine derivative and a benzimidazole thiol. These intermediates are then coupled to form a thioether, which subsequently undergoes oxidation to yield rabeprazole. The final step involves the conversion of the rabeprazole base to its sodium salt.

A generalized pathway can be visualized as follows:

Caption: General Synthesis Pathway of this compound.

Key Intermediates and Their Synthesis

The synthesis of this compound hinges on the efficient preparation of two primary intermediates: 2-(chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine and 2-mercaptobenzimidazole . While 2-mercaptobenzimidazole is commercially available, the synthesis of the substituted chloromethylpyridine is a critical multi-step process.

An alternative, more efficient route to the thioether intermediate, bypassing the isolation of several intermediates, has also been reported.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Synthesis of 2-(((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole (Rabeprazole Sulfide)

This condensation reaction forms the core benzimidazole-pyridine thioether structure.

Caption: Experimental Workflow for Thioether Formation.

Protocol:

-

Sodium hydroxide (4.7 g, 118 mmol) is dissolved in 120 ml of distilled water.[2]

-

To this solution, 2-Mercaptobenzimidazole (8.3 g, 55 mmol) is added, and the mixture is heated to 45-50°C.[2]

-

A methanolic solution of in situ generated 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine is added slowly over 2-3 hours.[2]

-

The reaction mixture is stirred for an additional 4 hours at the same temperature.[2]

-

After cooling to 30-35°C, methanol is removed under vacuum.[2]

-

The residue is then dissolved in 70 ml of ethyl acetate.[2]

-

The organic layer is washed with a 5% NaOH solution (20 ml) and distilled water (20 ml).[2]

-

Finally, the solution is dried over anhydrous sodium sulfate to yield the rabeprazole sulfide intermediate.[2]

Oxidation of Rabeprazole Sulfide to Rabeprazole

The thioether is oxidized to a sulfoxide in this critical step. Various oxidizing agents can be employed, with sodium hypochlorite and m-chloroperbenzoic acid (m-CPBA) being common choices.

Caption: Experimental Workflow for the Oxidation of Rabeprazole Sulfide.

Protocol using Sodium Hypochlorite:

-

Rabeprazole sulfide (3 g, 8.73 mmol) is dissolved in 7.5 ml of Methanol and cooled to 0-5°C.[3]

-

A solution of sodium hypochlorite (1.2-1.5% wt/wt, approximately 55 ml) is added dropwise over 1-2 hours, maintaining the temperature at 0-5°C.[3]

-

The reaction is stirred for an additional hour at this temperature.[3]

-

Reaction completion is monitored by Thin Layer Chromatography (TLC).[3]

-

Upon completion, the pH is adjusted to 10.6 using an ammonium acetate solution.[3]

-

The product is extracted with 15 ml of Chloroform.[3]

Conversion of Rabeprazole to this compound

The final step involves the formation of the sodium salt, which is the active pharmaceutical ingredient.

Caption: Experimental Workflow for this compound Salt Formation.

Protocol:

-

Rabeprazole (50 gm) is dissolved in a solution of sodium hydroxide (5.4 gm) in demineralized water (150 ml).[4]

-

The aqueous solution is treated with activated charcoal (1 gm) for 30 minutes and then filtered.[4]

-

Ethyl alcohol (50 ml) is added to the clear filtrate.[4]

-

The solution is concentrated to a thick mass under vacuum at 40-45°C.[4]

-

This mass is redissolved in an organic solvent such as ethyl acetate (100 ml).[4]

-

The resulting solution is added slowly to an anti-solvent like diisopropyl ether (500 ml) with agitation.[4]

-

The precipitated solid is filtered, washed with the anti-solvent, and dried to yield this compound.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic methods for this compound and its intermediates.

Table 1: Synthesis of Rabeprazole Sulfide

| Reactants | Solvent | Catalyst/Base | Yield (%) | Purity (%) | Reference |

| 2-hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine, 1H-benzo[d]imidazole-2-thiol | Tetrahydrofuran | Triphenylphosphine, Diethyl azodicarboxylate | 80 | Not Specified | [5] |

| in situ 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine, 2-Mercaptobenzimidazole | Methanol/Water | Sodium Hydroxide | Not Specified | Not Specified | [2] |

Table 2: Oxidation of Rabeprazole Sulfide to Rabeprazole

| Oxidizing Agent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Sodium Hypochlorite | Methanol | 0-5°C | Not Specified | Not Specified | [3] |

| Pyridinium chlorochromate (PCC) | Methylene chloride | 20-25°C for 2h | 98 (approx.) | Not Specified | [6] |

| Pyridinium dichromate (PDC) | Chloroform | 10-20°C for 2.5h | 94 (approx.) | Not Specified | [6] |

| Chromium trioxide pyridine | Methylene chloride | 40-45°C for 3.5h | 89 (approx.) | Not Specified | [6] |

Table 3: Conversion of Rabeprazole to this compound

| Base | Solvent System | Anti-solvent | Yield (%) | Purity (by HPLC) (%) | Reference |

| Sodium Hydroxide | Water/Ethanol/Ethyl Acetate | Diisopropyl ether | 85 | 99.5 | [4] |

| Sodium Amide | Ethyl Acetate | Petroleum Ether | 96.6 | 99.5 | [7] |

| Sodium Hydroxide | Chloroform/Dimethylbenzene | Cyclohexane | 94.2 | 99.5 | [7] |

| Sodium Hydroxide | Ethanol | - | Not Specified | Not Specified | [6] |

| Sodium Hydroxide | Ethanol/Toluene | Methyl tertiary butyl ether/Isopropyl ether | 92.3 | 99.8 | [1] |

Note: Yields and purities can vary based on the specific reaction conditions, scale, and purification methods employed. The data presented here is for comparative purposes based on the cited literature.

References

- 1. CN102993179B - A kind of preparation method of high-purity sodium rabeprazole - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. asianjpr.com [asianjpr.com]

- 4. US20080071089A1 - Process for the Manufacture of this compound - Google Patents [patents.google.com]

- 5. 2-{[4-(3-Methoxypropoxy)-3-methylpyridine-2-yl]methylthio}-1H-benzimidazole | 117977-21-6 [chemicalbook.com]

- 6. Preparation method of rabeprazole and sodium salts thereof - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101580502A - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Rabeprazole Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and analytical methodologies related to rabeprazole sodium, a widely used proton pump inhibitor. The document delves into the synthesis, separation, and distinct pharmacological properties of its enantiomers, offering valuable insights for research and development in the field of gastroenterology and medicinal chemistry.

Chemical Structure and Properties of this compound

This compound is the sodium salt of rabeprazole, a substituted benzimidazole derivative that functions as a potent inhibitor of the gastric H+/K+-ATPase (proton pump). Its chemical name is sodium 2-[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methylsulfinyl]-1H-benzimidazol-1-ide.

The molecular structure of rabeprazole features a chiral sulfur atom in the sulfoxide group, rendering the molecule chiral. Consequently, rabeprazole exists as a racemic mixture of two enantiomers: (R)-(+)-rabeprazole (dexrabeprazole) and (S)-(-)-rabeprazole.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₈H₂₀N₃NaO₃S | [1][2][3] |

| Molecular Weight | 381.42 g/mol | [2][4][5] |

| CAS Number | 117976-90-6 | [1][2][4] |

| Appearance | White to slightly yellowish-white solid | [1] |

| Solubility | Very soluble in water and methanol; freely soluble in ethanol, chloroform, and ethyl acetate; insoluble in ether and hexane. | [1] |

| Melting Point | 99-100°C | [2] |

| pKa | Pyridine N: 4.53 (weak base), Benzimidazole N-H: 0.62 (weak acid) | [1] |

Stereoisomers of Rabeprazole

The presence of a stereocenter at the sulfur atom gives rise to two enantiomers of rabeprazole: (R)-(+)-rabeprazole and (S)-(-)-rabeprazole. While structurally mirror images, these enantiomers can exhibit different pharmacological and pharmacokinetic profiles.

Asymmetric Synthesis of Dexrabeprazole ((R)-(+)-Rabeprazole)

The development of a single-enantiomer drug, dexrabeprazole, has been driven by its potentially superior clinical efficacy. The key to its production lies in the enantioselective oxidation of the prochiral sulfide precursor.

Experimental Protocol: Asymmetric Oxidation

A common method for the asymmetric synthesis of dexrabeprazole involves the use of a chiral titanium complex as a catalyst.

-

Catalyst Formation: A chiral titanium complex is prepared by reacting titanium(IV) isopropoxide with a chiral ligand, such as (+)-diethyl-L-tartrate, in an appropriate organic solvent. This creates a chiral environment for the subsequent oxidation reaction.

-

Oxidation: The sulfide precursor, 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]methyl]thio]-1H-benzimidazole, is added to the chiral titanium complex solution.

-

An oxidizing agent, such as cumene hydroperoxide, is then added in the presence of a base. The chiral catalyst directs the oxidation to stereoselectively form the (R)-sulfoxide, dexrabeprazole.

-

Purification: The resulting dexrabeprazole is purified using standard techniques to achieve high enantiomeric purity.

Enantioselective Separation of Rabeprazole Enantiomers

For analytical and preparative purposes, the separation of rabeprazole enantiomers is crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective method.

Experimental Protocol: Chiral HPLC Separation

-

Column: A chiral column, such as Chiralpak IC (immobilized cellulose-based stationary phase), is used.

-

Mobile Phase: A mixture of hexane, ethanol, and an amine additive like ethylenediamine is typically employed in an isocratic mode. The ratio of these components is optimized to achieve baseline separation.

-

Temperature: The column temperature is controlled (e.g., 35 °C) to ensure reproducible separation.

-

Detection: The enantiomers are detected using a UV detector at an appropriate wavelength.

Pharmacological and Clinical Differences

Preclinical and clinical studies have indicated that dexrabeprazole may offer advantages over the racemic mixture.

Pharmacokinetics

Pharmacokinetic studies in humans have shown that after administration of racemic rabeprazole, the systemic exposure (Cmax and AUC) of the (R)-isomer is significantly greater than that of the (S)-isomer. This difference in exposure may contribute to the enhanced efficacy of dexrabeprazole.

Pharmacodynamics and Clinical Efficacy

Animal studies have suggested that the (R)-isomer is more effective than the (S)-isomer in certain ulcer models. Clinical trials in patients with gastroesophageal reflux disease (GERD) have demonstrated that dexrabeprazole at a 10 mg dose can provide better symptomatic relief and higher healing rates compared to the 20 mg dose of racemic rabeprazole. Furthermore, the onset of symptom improvement has been reported to be significantly earlier with dexrabeprazole.

Mechanism of Action: Proton Pump Inhibition

Rabeprazole, as a proton pump inhibitor, acts by irreversibly binding to the H+/K+-ATPase in the secretory canaliculus of gastric parietal cells. This action blocks the final step in gastric acid secretion.

Conclusion

This compound is a cornerstone in the management of acid-related gastrointestinal disorders. The understanding of its stereochemistry has led to the development of dexrabeprazole, a single-enantiomer formulation that may offer improved clinical outcomes. This guide has provided a detailed overview of the chemical structure, synthesis, analytical separation, and pharmacological properties of rabeprazole and its stereoisomers, which is essential for professionals engaged in drug discovery, development, and clinical research. The provided experimental frameworks can serve as a basis for further investigation and optimization in the field.

References

- 1. Dexthis compound [benchchem.com]

- 2. wjgnet.com [wjgnet.com]

- 3. WO2011161421A1 - Salts and polymorphs of dexrabeprazole - Google Patents [patents.google.com]

- 4. A postmarketing surveillance study of dexrabeprazole in the treatment of acid peptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety comparative study of dexrabeprazole vs. esomeprazole for the treatment of gastroesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Rabeprazole Sodium Against Helicobacter pylori: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of rabeprazole sodium against Helicobacter pylori. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the quantitative data, experimental methodologies, and mechanisms of action associated with this proton pump inhibitor's anti-H. pylori effects.

Quantitative Assessment of Anti-H. pylori Activity

This compound has demonstrated significant in vitro activity against Helicobacter pylori, often exhibiting greater potency than other proton pump inhibitors (PPIs) such as omeprazole and lansoprazole.[1][2][3][4][5][6] The primary measure of this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of Rabeprazole and Other PPIs against Helicobacter pylori

| Compound | Number of Strains | MIC50 (mg/L) | MIC90 (mg/L) | MIC Range (mg/L) | Reference |

| This compound | 133 | 1.6 | 3.1 | Not Reported | [4] |

| Rabeprazole | 30 | Not Reported | Not Reported | 0.125 - 1.0 | [7] |

| Rabeprazole | 3 | MIC99: 2.25 | Not Reported | Not Reported | [6] |

| Lansoprazole | 133 | 3.1 | 6.25 | Not Reported | [4] |

| Lansoprazole | 3 | MIC99: 42.5 | Not Reported | Not Reported | [6] |

| Omeprazole | 133 | 6.25 | 12.5 | Not Reported | [4] |

| Esomeprazole | 3 | MIC99: 360 | Not Reported | Not Reported | [6] |

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively.

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the in vitro activity of this compound against H. pylori.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents against H. pylori.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of H. pylori.

Materials:

-

Helicobacter pylori clinical isolates or reference strains (e.g., ATCC 43504 for quality control).

-

Brucella broth supplemented with 5% fetal bovine serum or horse serum.[2]

-

This compound powder.

-

96-well microtiter plates.

-

Microaerophilic incubation system (e.g., anaerobic jar with a gas-generating kit or a CO₂ incubator).

-

Spectrophotometer or plate reader.

Procedure:

-

Preparation of Rabeprazole Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water). Perform serial twofold dilutions of the stock solution in Brucella broth to achieve the desired concentration range in the microtiter plate wells.

-

Inoculum Preparation: Culture H. pylori on a suitable agar medium (e.g., Columbia blood agar) for 48-72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂) at 37°C. Harvest the bacterial cells and suspend them in Brucella broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 37°C for 72 hours under microaerophilic conditions.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible growth of H. pylori is observed. This can be assessed visually or by measuring the optical density at 600 nm.

References

- 1. A novel action of the proton pump inhibitor rabeprazole and its thioether derivative against the motility of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activities of Rabeprazole, a Novel Proton Pump Inhibitor, and Its Thioether Derivative Alone and in Combination with Other Antimicrobials against Recent Clinical Isolates of Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rabeprazole moa animation - proton pump mechanism of action [nanobotmedical.com]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. [In-vitro activity of rabeprazole, lansoprazole, and esomeprazole against Helicobacter pylori] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro antagonism of rabeprazole and metronidazole upon clinical isolates of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Rabeprazole Sodium's Interaction with Gut Microbiome Composition

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proton pump inhibitors (PPIs), with rabeprazole sodium as a prominent member, are among the most prescribed drug classes globally for acid-related gastrointestinal disorders.[1][2][3] While highly effective, a growing body of evidence reveals their significant impact on the gut microbiome, the complex ecosystem of microorganisms residing in the gastrointestinal tract.[4][5][6] This technical guide provides an in-depth analysis of the interaction between rabeprazole and the gut microbiota. It synthesizes quantitative data on microbial shifts, details common experimental protocols for studying these interactions, and illustrates the underlying mechanisms and clinical consequences. The findings indicate that PPI-induced hypochlorhydria is a primary driver of dysbiosis, characterized by a decrease in microbial diversity and a notable increase in orally-derived bacteria within the gut.[2][7][8] These alterations are associated with an increased risk of enteric infections, particularly from Clostridioides difficile.[3][5][9]

Core Mechanisms of Interaction

The influence of rabeprazole and other PPIs on the gut microbiome is not typically a direct antimicrobial effect but rather a consequence of altering the gastric environment. Two primary mechanisms have been proposed.

2.1 Gastric Acid Suppression and the Oral-Gut Axis The most well-documented mechanism is the profound suppression of gastric acid secretion.[2][10] Rabeprazole irreversibly inhibits the H+/K+-ATPase pump in gastric parietal cells, leading to a sustained increase in intragastric pH.[2] The acidic environment of the stomach (typically pH 1.5-3.5) serves as a critical ecological barrier, eliminating the majority of ingested microorganisms from the oral cavity and the environment.[4][11]

By inducing hypochlorhydria, PPIs compromise this barrier, allowing a greater number of oral bacteria to survive transit into the duodenum, jejunum, and colon.[1][10][12] This leads to the "oralization" of the gut microbiome, where taxa typically abundant in the oral cavity, such as Streptococcus, become enriched in the lower gastrointestinal tract.[10][13][14] This translocation is considered the primary driver of PPI-induced gut microbiota alterations.[10]

2.2 Direct Bacterial Inhibition A secondary, less established mechanism suggests that PPIs may have direct inhibitory effects on specific commensal gut bacteria.[10] In vitro studies have shown that PPIs can suppress the growth of certain taxa.[10] However, this direct effect may not fully account for the consistent observation of increased oral taxa in the gut of PPI users.[10]

Quantitative Data on Microbiome Alterations

Numerous studies have quantified the changes in gut microbial composition following the use of PPIs, including rabeprazole. While results can vary based on study design, duration, and population, consistent patterns have emerged. The following table summarizes key quantitative findings from various studies.

| Taxonomic Level | Taxon | Observed Change | Key Studies & Findings |

| Diversity | Alpha Diversity (Richness/Evenness) | Decreased or No Change | Several large cohort studies report a significant decrease in microbial diversity and richness in PPI users.[5][15] However, some interventional studies with shorter durations report no significant changes in alpha diversity indices like the Shannon index.[10][16][17] |

| Phylum | Firmicutes | Increased (Trend) | A study in children noted a trend toward an increase in the proportion of Firmicutes after 4-8 weeks of PPI therapy.[17] Another study found long-term PPI users had higher counts of Firmicutes compared to non-users. |

| Phylum | Bacteroidetes | Decreased | Long-term PPI users showed lower counts of the Bacteroidetes phylum compared to a control group.[11] |

| Family | Streptococcaceae | Increased | This is one of the most consistently reported findings. A significant increase in Streptococcaceae has been observed in multiple large-scale and interventional studies.[2][10][12] |

| Family | Enterococcaceae | Increased | Studies have shown a significant increase in this family, which contains potentially pathogenic species.[10][15] |

| Family | Staphylococcaceae | Increased | Consistently found to be increased in PPI users across different treatment durations.[10][15] |

| Family | Bifidobacteriaceae | Decreased | Omeprazole treatment was found to significantly decrease the abundance of this family, which is generally considered beneficial.[12][13] |

| Family | Lachnospiraceae | Decreased | A significant decrease in this family of butyrate-producing bacteria was observed after omeprazole administration.[12][13] |

| Genus | Streptococcus | Increased | A significant increase in Streptococcus is a hallmark of PPI-induced dysbiosis, with some studies reporting over a 5-fold increase.[5][10][14][18] |

| Genus | Enterococcus | Increased | The abundance of this genus is significantly higher in PPI users.[5][15] |

| Genus | Staphylococcus | Increased | Significantly increased in the gut microbiota of individuals taking PPIs.[5][15] |

| Genus | Veillonella | Increased | This oral commensal is frequently found to be enriched in the gut of PPI users.[13][14] |

| Species | Escherichia coli | Increased | Potentially pathogenic species like E. coli have been observed to increase in PPI users.[5] |

| Species | Streptococcus vestibularis | Increased | A study on omeprazole use showed a significant increase in this oral species on day 7 of treatment, which reverted to baseline after cessation.[16] |

| Species | Veillonella dispar | Increased | Similar to S. vestibularis, this species was significantly increased after a 7-day course of omeprazole.[16] |

Experimental Protocols and Methodologies

The investigation of rabeprazole's impact on the gut microbiome employs a range of established and evolving methodologies.

4.1 Study Design

-

Cross-Sectional Cohort Studies: These studies compare the gut microbiome composition of large populations of existing PPI users versus non-users to identify associations.[5][9] Confounding factors like diet, age, and other medications are controlled for statistically.[5]

-

Longitudinal Interventional Studies: Healthy volunteers or patients are recruited, and stool samples are collected at baseline before starting a course of rabeprazole (or another PPI) and at one or more time points during and after treatment.[10][16][19] This design provides stronger evidence of causality.

-

Animal Models: Murine models (e.g., C57BL/6J mice) are used to investigate specific mechanisms under controlled conditions.[20] For instance, mice may be administered rabeprazole and subjected to stress models to study effects on intestinal permeability, followed by fecal microbiota transplantation (FMT) to confirm the microbiome's role.[20]

4.2 Sample Collection and DNA Extraction

-

Sample Type: Fecal samples are the most common sample type for studying the gut microbiome due to their non-invasive collection and representation of the distal gut environment.[1][5] Oral swabs are also collected to study the oral-gut translocation hypothesis.[10]

-

Collection and Storage: Participants collect stool samples at home using standardized collection kits and immediately store them at -20°C or -80°C to preserve microbial DNA integrity.

-

DNA Extraction: Total genomic DNA is extracted from fecal samples using commercial kits such as the QIAamp DNA Stool Mini Kit (Qiagen) or the PowerSoil DNA Isolation Kit (MO BIO). This step is critical for minimizing bias in downstream analysis.

4.3 Microbiome Profiling: 16S rRNA Gene Sequencing

-

Targeted Gene Amplification: The most common method for taxonomic profiling is the amplification of hypervariable regions of the 16S ribosomal RNA (rRNA) gene, which is specific to bacteria and archaea.[5][17] The V3-V4 or V4 regions are frequently targeted.

-

Sequencing Platform: High-throughput sequencing is performed on platforms like the Illumina MiSeq or HiSeq, generating millions of short reads per sample.[17][20]

-

Bioinformatic Processing: Raw sequencing reads are processed to ensure high quality. This involves steps like demultiplexing, quality filtering, and chimera removal. Pipelines such as QIIME (Quantitative Insights Into Microbial Ecology) or DADA2 are used to cluster reads into Operational Taxonomic Units (OTUs) or resolve them into Amplicon Sequence Variants (ASVs).[20][21]

-

Taxonomic Assignment: The resulting OTUs/ASVs are assigned to a taxonomic lineage (from phylum to species) by comparing their sequences against reference databases like Greengenes or SILVA.

4.4 Statistical Analysis

-

Alpha Diversity: This measures the diversity within a single sample (richness and evenness). Indices such as the Shannon index, Simpson index, and Chao1 are calculated and compared between PPI users and non-users using non-parametric tests like the Wilcoxon rank-sum test or t-tests.[16]

-

Beta Diversity: This compares the overall microbial composition between samples. Distance metrics like Bray-Curtis or UniFrac are calculated, and the results are visualized using Principal Coordinate Analysis (PCoA) plots. Permutational multivariate analysis of variance (PERMANOVA) is used to test for significant differences between groups.[13]

-

Differential Abundance Analysis: To identify specific taxa that are significantly different in abundance between groups, methods like LEfSe (Linear discriminant analysis Effect Size) or generalized linear models are employed, which are designed to handle the compositional and sparse nature of microbiome data.[21][22]

Visualization of Pathways and Workflows

5.1 Mechanism of PPI-Induced Gut Dysbiosis

Caption: Mechanism of rabeprazole-induced gut dysbiosis via gastric acid suppression.

5.2 Standard Experimental Workflow for Microbiome Analysis

Caption: A typical workflow for studying drug effects on the gut microbiome.

5.3 Logical Relationship: Rabeprazole Use and Clinical Outcomes

Caption: Relationship between rabeprazole use, dysbiosis, and clinical risks.

Clinical Implications and Future Directions

The alterations in the gut microbiome induced by rabeprazole are not merely academic observations; they have significant clinical implications.

-

Increased Risk of Infections: The most well-established consequence is an increased risk for enteric infections.[9] By disrupting colonization resistance, PPI-induced dysbiosis creates an environment favorable to pathogens like Clostridioides difficile, with some meta-analyses showing a 65% increase in the incidence of C. difficile-associated diarrhea among PPI users.[5][9] Increased risks for Salmonella and Campylobacter infections are also reported.[2][9]

-

Small Intestinal Bacterial Overgrowth (SIBO): The reduction of gastric acid and altered motility can contribute to the overgrowth of bacteria in the small intestine, a condition known as SIBO.[1][4][6]

-

Nutrient Malabsorption: Chronic PPI use has been associated with deficiencies in micronutrients like vitamin B12, iron, and magnesium, and alterations to the gut microbiome may play a role in this process.[6]

Future research is focused on several key areas:

-

Mitigation Strategies: Investigating the use of probiotics or prebiotics to counteract the negative effects of PPIs on the gut microbiome.[1][19][23] A randomized controlled trial is currently underway to evaluate the effect of probiotics in patients with GERD treated with rabeprazole.[19][23]

-

Personalized Medicine: Understanding how a patient's baseline microbiome might predict their risk for developing adverse effects from PPIs.

-

Long-Term Consequences: Elucidating the impact of long-term PPI-induced dysbiosis on other conditions, such as inflammatory bowel disease (IBD) and gastrointestinal malignancies.[10]

Conclusion

This compound, as a potent inhibitor of gastric acid, significantly alters the composition and diversity of the human gut microbiome. The primary mechanism involves the suppression of the stomach's acid barrier, which permits the translocation and proliferation of oral bacteria in the lower gastrointestinal tract. This dysbiosis is characterized by an increase in genera such as Streptococcus and a decrease in beneficial commensals. These changes are clinically relevant, heightening the risk for serious enteric infections. For researchers and drug development professionals, understanding these intricate drug-microbiome interactions is crucial for optimizing therapeutic strategies, developing safer medications, and exploring novel interventions to maintain gut homeostasis during necessary acid-suppressive therapy.

References

- 1. Proton pump inhibitor-induced gut dysbiosis and immunomodulation: current knowledge and potential restoration by probiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proton pump inhibitors and dysbiosis: Current knowledge and aspects to be clarified - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]

- 4. refluxuk.com [refluxuk.com]

- 5. Proton pump inhibitors affect the gut microbiome | Gut [gut.bmj.com]

- 6. newsnetwork.mayoclinic.org [newsnetwork.mayoclinic.org]

- 7. Proton pump inhibitors alter the composition of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 9. The influence of proton pump inhibitors and other commonly used medication on the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proton Pump Inhibitors and Oral–Gut Microbiota: From Mechanism to Clinical Significance [mdpi.com]

- 11. badgut.org [badgut.org]

- 12. Proton Pump Inhibitors and Oral–Gut Microbiota: From Mechanism to Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Changes in the Gastrointestinal Microbiota Induced by Proton Pump Inhibitors—A Review of Findings from Experimental Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Passing the “Acid Test”: Do Proton Pump Inhibitors Affect the Composition of the Microbiome? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of proton pump inhibitor on the human gut microbiome profile in multi-ethnic groups in Singapore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gut Microbiota Characteristics in Children After the Use of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Protocol of a randomized, double-blind, placebo-controlled study of the effect of probiotics on the gut microbiome of patients with gastro-oesophageal reflux disease treated with rabeprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Proton pump inhibitors enhance intestinal permeability via dysbiosis of gut microbiota under stressed conditions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Tools for Analysis of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol of a randomized, double-blind, placebo-controlled study of the effect of probiotics on the gut microbiome of patients with gastro-oesophageal reflux disease treated with rabeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Anti-Proliferative Effects of Rabeprazole Sodium on Cancer Cell Lines

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Rabeprazole sodium, a second-generation proton pump inhibitor (PPI), is widely utilized for its potent and sustained inhibition of gastric acid secretion.[1][2] Its primary mechanism involves the irreversible inactivation of the hydrogen/potassium adenosine triphosphatase (H+/K+-ATPase) enzyme system in gastric parietal cells.[2][3][4] Emerging research has illuminated a promising secondary role for rabeprazole as an anti-neoplastic agent. Cancer cells, particularly in solid tumors, exhibit a reversed pH gradient, maintaining an alkaline intracellular environment while fostering an acidic tumor microenvironment through proton extrusion, a process that promotes proliferation, invasion, and drug resistance.[1] By disrupting this crucial pH regulation, rabeprazole demonstrates significant anti-proliferative effects across various cancer cell lines. This technical guide synthesizes the current understanding of rabeprazole's anti-cancer mechanisms, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key signaling pathways involved.

Core Mechanisms of Anti-Proliferative Action

Rabeprazole's anti-cancer activity stems from its ability to modulate the tumor's unique physiology. Unlike normal cells, cancer cells rely heavily on proton pumps, including both gastric H+/K+-ATPase and vacuolar H+-ATPases (V-ATPases), to expel excess protons generated by high rates of glycolysis.[1]

-

1.1 Proton Pump Inhibition and Intracellular Acidification: Rabeprazole requires an acidic environment for its activation into a reactive sulfenamide intermediate, which then covalently binds to and irreversibly inhibits proton pumps.[2] This inhibition blocks proton extrusion, leading to intracellular acidification and subsequent cytotoxicity in cancer cells.[1]

-

1.2 Induction of Programmed Cell Death:

-

Apoptosis: A primary outcome of rabeprazole treatment in cancer cells is the induction of apoptosis. In human gastric cancer AGS cells, rabeprazole treatment (0.2 mM) for 72 hours resulted in a dramatic increase in the apoptotic rate to 72.21%, compared to just 3.20% in control groups.[1][5][6] This effect is often time-dependent.[1]

-

Pyroptosis: In lung cancer models, rabeprazole has been shown to induce pyroptosis, a highly inflammatory form of programmed cell death.[7] This is achieved by promoting the accumulation of reactive oxygen species (ROS) and causing lysosomal damage, which in turn activates the NLRP3 inflammasome, leading to a caspase-1-dependent cascade.[7]

-

-

1.3 Inhibition of Key Oncogenic Signaling Pathways:

-

ERK1/2 Signaling: A key mechanism underlying rabeprazole's effect in gastric cancer is the inactivation of the extracellular signal-regulated kinase (ERK1/2) signaling pathway.[3][8] Rabeprazole was found to completely inhibit the phosphorylation of ERK1/2 in MKN-28 gastric cancer cells, thereby attenuating cell viability.[1][4][6]

-

NLRP3 Inflammasome Pathway: In lung cancer cells, rabeprazole upregulates the expression of key components of the pyroptosis pathway, including GSDMD, NLRP3, and cleaved-caspase-1, to execute its anti-tumor effect.[7]

-

Quantitative Data on Anti-Proliferative Effects

The efficacy of rabeprazole varies across different cancer cell lines, concentrations, and exposure times. The following tables summarize key quantitative findings from in vitro studies.

Table 1: Induction of Apoptosis by Rabeprazole

| Cell Line | Cancer Type | Concentration (mM) | Exposure Time (h) | Apoptosis Rate (%) (Treated vs. Control) | Reference |

|---|

| AGS | Gastric Cancer | 0.2 | 72 | 72.21 ± 3.24 vs. 3.20 ± 0.26 |[1][5][6] |

Table 2: Reduction in Cancer Cell Viability by Rabeprazole

| Cell Line(s) | Cancer Type | Concentration (mM) | Exposure Time (h) | Observed Effect | Reference |

|---|---|---|---|---|---|

| MKN-28 | Gastric Cancer | 0.2 | 16 | Significant decrease in viability compared to KATO III and MKN-45 cells | [9] |

| KATO III, MKN-45 | Gastric Cancer | 0.2 | 16 | Attenuated cell viability | [9] |

| BT-20, MCF-7 | Breast Cancer | Not Specified | 96 | Reduced cell viability | [10] |

| Lung Cancer Cells | Lung Cancer | Dose-dependent | Not Specified | Suppressed cell proliferation |[7] |

Key Experimental Protocols

The following are summarized methodologies for assessing the anti-proliferative effects of rabeprazole.

-

3.1 Cell Culture and Drug Treatment:

-

Human cancer cell lines (e.g., AGS, MKN-28, KATO III, MKN-45) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO₂ atmosphere.

-

This compound is dissolved in a suitable solvent (e.g., DMSO or PBS) to create a stock solution.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The culture medium is then replaced with fresh medium containing various concentrations of rabeprazole for specified time periods (e.g., 16, 24, 48, 72 hours).

-

-

3.2 Cell Viability Assay (Dye Exclusion Method):

-

Following drug treatment, cells are harvested.

-

Cells are stained with a viability dye such as Trypan Blue.

-

The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer to determine the percentage of viability relative to an untreated control.[9]

-

-

3.3 Apoptosis Detection (Annexin V-FITC/PI Double Staining):

-

After incubation with rabeprazole, both adherent and floating cells are collected.

-

Cells are washed with cold PBS and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated in the dark for 15 minutes at room temperature.

-

Apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis) are analyzed and quantified using a flow cytometer.[1][5][6]

-

-

3.4 Western Blot Analysis for Protein Phosphorylation:

-

Cells are lysed post-treatment to extract total protein.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated overnight with primary antibodies against target proteins (e.g., total ERK1/2 and phosphorylated-ERK1/2).[1][4]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

3.5 Pyroptosis Assessment (LDH Release Assay):

-

Cell culture supernatants are collected after rabeprazole treatment.

-

The activity of lactate dehydrogenase (LDH), an enzyme released from cells with compromised membrane integrity (a hallmark of pyroptosis), is measured in the supernatant using a commercially available LDH cytotoxicity assay kit.[7]

-

A significant increase in LDH release indicates induction of pyroptosis.[7]

-

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in rabeprazole's anti-cancer effects.

Caption: Rabeprazole inhibits H+/K+-ATPase, leading to the inactivation of ERK1/2 signaling in gastric cancer.

Caption: Rabeprazole induces pyroptosis in lung cancer via the ROS-NLRP3-Caspase-1-GSDMD axis.

Caption: General experimental workflow for assessing the anti-proliferative effects of rabeprazole.

Conclusion and Future Directions

This compound exhibits clear anti-proliferative and pro-death effects on various cancer cell lines, most notably in gastric and lung cancer models.[1][7] Its ability to disrupt tumor pH homeostasis, induce apoptosis and pyroptosis, and inhibit critical survival pathways like ERK1/2 makes it a compelling candidate for drug repurposing in oncology.[6][7] The specific action on cancer cells, which are more susceptible to pH changes than non-cancerous cells, suggests a favorable therapeutic window.[1]

Future research should focus on:

-

Establishing comprehensive dose-response profiles and IC50 values across a wider range of cancer cell lines.

-

Investigating the synergistic potential of rabeprazole with conventional chemotherapeutic agents and targeted therapies.

-

Elucidating its effects on other key cancer-related processes such as angiogenesis, metastasis, and drug resistance.

-

Translating these promising in vitro findings into well-designed in vivo animal studies and eventually, clinical trials.

References

- 1. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rabeprazole - Wikipedia [en.wikipedia.org]

- 3. Rabeprazole exhibits antiproliferative effects on human gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rabeprazole inhibits lung cancer progression by triggering NLRP3/CASP-1/caspase-dependent pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Pathway and Products of Rabeprazole Sodium Under Stress Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of rabeprazole sodium under various stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. Rabeprazole, a proton pump inhibitor, is known to be labile, particularly in acidic environments, and a thorough understanding of its degradation profile is critical for the development of stable pharmaceutical formulations.[1][2] This document details the degradation pathways, identifies the resulting products, presents quantitative data from forced degradation studies, and outlines the experimental protocols used to generate this data.

Overview of Rabeprazole Stability

This compound is chemically known as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium salt.[3] It is a substituted benzimidazole that is highly unstable in acidic conditions and is also susceptible to degradation by oxidation, heat, and light.[1][4] Forced degradation studies are essential to establish the stability-indicating power of analytical methods and to elucidate the potential degradation products that may form during the shelf-life of the drug product.[5] this compound has been found to degrade significantly under acid hydrolysis, base hydrolysis, oxidative, and thermal stress conditions.[5][6][7][8]

Experimental Workflow for Forced Degradation Studies

A typical workflow for assessing the stability of this compound involves subjecting the drug substance or product to various stress conditions and analyzing the resulting mixture using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Caption: General experimental workflow for forced degradation studies of this compound.

Degradation Under Acidic Conditions

Rabeprazole is extremely labile in acidic environments, a characteristic feature of benzimidazole proton pump inhibitors.[1][4] The degradation is rapid and leads to the formation of several products.

Degradation Pathway

In an acidic medium, the benzimidazole nitrogen of rabeprazole is protonated. This initiates a series of rearrangements, leading to the cleavage of the molecule and the formation of various degradation products. The primary degradation involves the conversion to a sulfenic acid and subsequently to other benzimidazole-related structures.

Caption: Simplified degradation pathway of rabeprazole under acidic conditions.

Quantitative Data: Acid Degradation

| Parameter | Condition | % Degradation | Major Degradants Formed | Reference |

| Rabeprazole Tablet | 0.1 M HCl, 60°C, 45 min | Significant | Imp-5 (1.23%), Unknown (2.06%) | [5][6] |

| Rabeprazole API | 0.1 N HCl, 60°C, 15 min | Significant | Not specified | [9] |

Experimental Protocol: Acid Hydrolysis

-

Transfer tablet powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.[5]

-

Add 10 mL of diluent and 3 mL of 0.1 M HCl.[5]

-

Mix to dissolve the contents completely.[5]

-

Place the flask in a water bath at 60°C for 45 minutes.[5]

-

After the specified time, remove the flask and allow it to cool to room temperature.[5]

-

Neutralize the solution by adding 3 mL of 0.1 M NaOH.[5]

-

Make up the volume to 50 mL with diluent and mix well before injecting into the HPLC system.[5]

Degradation Under Alkaline (Base) Conditions

While more stable than in acid, rabeprazole also degrades under basic conditions, particularly at elevated temperatures.

Degradation Pathway

Base-catalyzed hydrolysis can lead to the formation of rabeprazole sulfone and other related substances. The specific pathway involves nucleophilic attack on the sulfoxide group.

Caption: Simplified degradation of rabeprazole under alkaline conditions.

Quantitative Data: Base Degradation

| Parameter | Condition | % Degradation | Major Degradants Formed | Reference |

| Rabeprazole Tablet | 0.5 M NaOH, 60°C, 2 h | "Very unstable" | Not specified | [5] |

| Rabeprazole API | 0.1 N NaOH, 60°C, 30 min | Significant | Not specified | [9] |

Experimental Protocol: Base Hydrolysis

-

Transfer tablet powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.[5]

-

Add 10 mL of diluent and 5 mL of 0.5 M NaOH.[5]

-

Mix to dissolve the contents completely.[5]

-

Place the flask in a water bath at 60°C for 2 hours.[5]

-

After the specified time, remove the flask and allow it to cool to room temperature.[5]

-

Neutralize the sample by adding 5 mL of 0.5 M HCl.[5]

-

Make up the volume to 50 mL with diluent and mix well before analysis.[5]

Degradation Under Oxidative Conditions

Rabeprazole is highly susceptible to oxidation due to the presence of the sulfoxide group, which can be readily oxidized to a sulfone.

Degradation Pathway

The primary oxidative degradation product is rabeprazole sulfone, also known as Impurity-4. This conversion is a common pathway for benzimidazole sulfoxides.

Caption: Oxidative degradation pathway of rabeprazole.

Quantitative Data: Oxidative Degradation

| Parameter | Condition | % Degradation | Major Degradants Formed | Reference |

| Rabeprazole Tablet | 1% H₂O₂, Room Temp, 30 min | ~8.50% Total Impurities | Imp-4 (3.27%), Unknown (1.07%) | [5] |

| Rabeprazole API | 3% H₂O₂, 60°C, 5 min | Significant | Not specified | [9] |

Experimental Protocol: Oxidative Degradation

-

Transfer tablet powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.[5]

-

Add 10 mL of diluent and 3 mL of 1% hydrogen peroxide.[5]

-

Mix to dissolve and keep at laboratory temperature for 30 minutes.[5]

-

After 30 minutes, make up the volume to 50 mL with diluent and mix well.[5]

Degradation Under Thermal and Photolytic Conditions

Thermal Degradation

Exposure to high temperatures can induce degradation, leading to the formation of several impurities.

-

Quantitative Data: Significant degradation was observed when rabeprazole tablet powder was stored at 105°C for 18 hours. The major degradants were identified as Imp-7 (0.52%) and an unknown degradant (1.63%), with total impurities reaching about 5.33%.[5][6]

-

Experimental Protocol: An amount of tablet powder equivalent to 25 mg of this compound was stored in a hot air oven at 105°C for 18 hours. After cooling, the sample was dissolved and diluted to 50 mL with diluent for analysis.[5]

Photolytic Degradation

Rabeprazole is also sensitive to light. Photodegradation can lead to the formation of benzimidazolone, benzimidazole, and [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol.[10]

-

Quantitative Data: In a methanolic solution exposed to UVC radiation, 88% of the substance decomposed in 30 minutes.[11] However, intact tablets showed stability after 50 days of exposure to the same light source, highlighting the protective effect of the formulation and coating.[10]

-

Experimental Protocol: Powdered commercial tablets or solutions of rabeprazole are exposed to a UVC-254 nm lamp or a metal-halide lamp. Samples are withdrawn at different time intervals for HPLC analysis.[10]

Summary of Identified Degradation Products

Several degradation products and process-related impurities of this compound have been identified and characterized using techniques like LC-MS and NMR.[12][13]

| Impurity Name/Code | Chemical Name | Formation Condition |

| Imp-1 / Sulfone | 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]sulfonyl]-1-H-benzimidazole | Oxidative, Base Hydrolysis, Thermal |

| Imp-3 / Sulfide | 2-[[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methyl]thio]-1-H-benzimidazole | Process-related, Thermal |

| Imp-4 | Rabeprazole Sulfone (often same as Imp-1) | Oxidative |

| Imp-5 | 1H-Benzimidazol-2-ol | Acid Hydrolysis |

| Imp-6 | Rabeprazole Thioether | Hydrolytic |

| Imp-7 | Not specified | Thermal |

| N-Oxide | Rabeprazole-N-Oxide | Oxidative |

| Benzimidazolone | 1,3-dihydro-2H-benzimidazol-2-one | Photolytic |

| Benzimidazole | 1H-benzimidazole | Photolytic |

Analytical Methodologies

The analysis of rabeprazole and its degradation products is predominantly carried out using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[5][14]

-

Typical Column: Waters Symmetry Shield RP18 (250 mm × 4.6 mm, 5 µm).[5][14]

-

Mobile Phase: A gradient mixture of a buffer (e.g., 0.025 M KH₂PO₄, pH 6.4) and an organic solvent like acetonitrile.[5][14]

This technical guide summarizes the extensive research conducted on the stability of this compound. A comprehensive understanding of these degradation pathways and products is paramount for the formulation of stable, safe, and effective rabeprazole drug products. The provided protocols serve as a foundation for researchers in drug development and quality control to design robust stability studies.

References

- 1. tandfonline.com [tandfonline.com]

- 2. EP1660083A2 - Stable pharmaceutical composition of rabeprazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Process-Related Impurities and Degradation Products of this compound in Pharmaceutical Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Structural elucidation of this compound photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Identification of degradation products in stressed tablets of this compound by HPLC-hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification and characterization of stressed degradation products of rabeprazole using LC-ESI/MS/MS and 1H-NMR experiments: in vitro toxicity evaluation of major degradation products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Rabeprazole Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabeprazole sodium, a proton pump inhibitor, is a widely prescribed medication for the management of acid-related gastrointestinal disorders.[1][2] Chemically designated as 2-[[[4-(3-methoxypropoxy)-3-methyl-2-pyridinyl]-methyl]sulfinyl]-1H-benzimidazole sodium, its therapeutic efficacy is intrinsically linked to its solid-state properties.[2][3][4] Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical attribute of many active pharmaceutical ingredients (APIs), including this compound.[1][5]

These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties, such as solubility, melting point, stability, and dissolution rate, which can significantly impact the drug's bioavailability and therapeutic performance.[1][5] Furthermore, an amorphous form, which lacks a long-range ordered crystal lattice, is also known for this compound and is often considered alongside its polymorphic counterparts due to its unique properties, such as potentially higher solubility.[1]

This technical guide provides a comprehensive analysis of the known crystalline structures and polymorphic forms of this compound. It presents a consolidation of quantitative data from various analytical techniques, details the experimental protocols for characterization, and offers visualizations of key experimental workflows and relationships to serve as a vital resource for researchers and professionals in drug development and solid-state chemistry.

Polymorphic Forms of this compound

Numerous crystalline and an amorphous form of this compound have been identified and characterized in scientific literature and patents. These forms are typically designated by letters or roman numerals (e.g., Form I, Form II, Form X, Form Y, Form Z) and also include several hydrated states (e.g., Form α, Form β, Form γ).[1][2] The existence of these various forms necessitates thorough characterization to ensure the consistency, quality, and efficacy of the final drug product.

The amorphous form of this compound is characterized by the absence of sharp diffraction peaks in its X-ray powder diffraction (XRPD) pattern.[1] In contrast, each crystalline polymorph possesses a unique XRPD pattern, which serves as a fingerprint for its identification. Thermal analysis by Differential Scanning Calorimetry (DSC) and vibrational spectroscopy via Fourier-Transform Infrared (FTIR) spectroscopy provide complementary data to distinguish between the forms.[1][6]

Data Presentation: Polymorph Characterization

The following tables summarize the quantitative data for the most frequently cited polymorphic forms of this compound, based on the principal characterization techniques.

Table 1: Powder X-ray Diffraction (PXRD) Data for this compound Polymorphs (Characteristic Peaks at 2θ ± 0.2°)

| Form | Characteristic Diffraction Peaks (2θ°) |

| Form II | 8.88, 9.64, 11.84, 12.54, 12.82, 13.20, 13.80, 14.22, 17.20, 17.60, 18.04, 19.52, 20.92, 21.20, 22.64, 24.76, 25.00, 26.60[1] |

| Form X | 5.13, 6.61, 7.24, 8.57, 9.35, 10.57, 12.16, 12.92, 14.41, 14.86, 16.37, 17.31, 18.17, 19.07, 20.01, 20.54, 22.18, 23.47, 24.81, 25.49[1][2] |

| Form Y | 5.61, 7.21, 7.73, 9.65, 10.35, 11.23, 14.55, 16.42, 16.90, 19.44, 24.94[1][2] |

| Form Z | 4.69, 9.07, 9.42, 11.25, 14.71, 16.24, 17.26, 18.52, 19.32, 19.63, 19.92, 20.80, 21.48, 23.07, 24.81, 25.70, 27.47, 30.01[1][7] |

| Form α (hemihydrate) | 3.8, 5.1, 7.1, 16.9, 17.6, 18.8, 19.9[1][8] |

| Form β (sesquihydrate) | 4.7, 9.4, 13.2, 16.8, 22.2[1][8] |

| Form γ (monohydrate) | 10.5, 18.0, 18.4, 19.4, 21.1, 21.7, 22.9, 23.3, 27.1, 31.6[1][9] |

| Form F | 3.9, 5.6, 7.7, 11.6, 14.2, 19.5, 24.6[10] |

| Amorphous | No characteristic peaks; a halo pattern is observed.[1] |

Table 2: Thermal Analysis Data (DSC) for this compound Polymorphs

| Form | Key Thermal Events (°C) |

| Amorphous | Endothermic peaks at ~66.46°C, 107.14°C, 147.63°C; Exothermic peak at ~221.08°C.[1] |

| Form X | Endothermic peak at ~154.62°C; Exothermic peak at ~214.65°C. Melting point (capillary) at 140-150°C.[1][2] |

| Form Y | Endothermic peak at ~182.61°C; Exothermic peak at ~215.57°C. Melting point (capillary) at 160-170°C.[1][2] |

| Form Z | Endothermic peak at ~106.5°C; Exothermic peak at ~228.8°C.[1] |

| Form α (hemihydrate) | Endothermic peaks at ~123.93°C and 179.10°C.[1] |

| Form β (sesquihydrate) | Endothermic/Exothermic pattern at ~117.45°C, 165.31°C, and 208.83°C.[1] |

| Form γ (monohydrate) | Single endothermic peak at approximately 152°C.[1][9] |

| Form F | Endothermic/Exothermic pattern at ~128.93°C and 237.67°C.[1] |

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound Form II

| Characteristic Absorption Bands (cm⁻¹) |

| 3422.3, 3036.0, 2929.5, 1583.6, 1464.6, 1381.2, 1296.1, 1268.2, 1193.8, 1154.1, 1099.0, 1024.4, 971.6, 897.6, 822.8, 740.9, 621.0, 524.5[1] |

| Note: FTIR data for other specific polymorphs is less consistently reported in the literature. A characteristic peak for the S=O group is noted around 1274 cm⁻¹.[11] |

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to polymorphic analysis. The following sections describe standard protocols for the characterization and preparation of this compound polymorphs.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying and differentiating crystalline forms.

-

Instrumentation: A powder X-ray diffractometer equipped with a CuKα radiation source (λ = 1.5418 Å).

-

Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder, ensuring a flat and even surface.

-

Data Collection: The analysis is typically performed over a 2θ range of 3° to 40°, with a step size of 0.03° and a scan speed of 1 second per step.[9][12]

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is analyzed. The position (2θ) and relative intensity of the diffraction peaks are compared against reference patterns of known polymorphs to determine the crystalline form of the sample.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, revealing thermal events like melting, crystallization, and solid-state transitions.[13]

-

Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q2000).[13]

-

Sample Preparation: Approximately 1-3 mg of the this compound sample is accurately weighed into an aluminum DSC pan, which is then hermetically sealed.

-

Data Collection: The sample is heated at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere. For certain studies, rapid heating rates (e.g., 100 °C/min) may be used to minimize transitions during analysis.

-

Data Analysis: The resulting thermogram is analyzed for endothermic (heat absorbing, e.g., melting) and exothermic (heat releasing, e.g., crystallization) peaks. The onset temperature and peak maximum provide characteristic information for each polymorph.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within the molecule. Differences in the crystal lattice of polymorphs can lead to subtle but measurable shifts in the vibrational frequencies of these groups.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet. A small amount of this compound is mixed with dry KBr powder and compressed into a thin, transparent disc.

-

Data Collection: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and relative intensities of the absorption bands in the sample spectrum are compared with those of known polymorphs. Specific regions, such as those corresponding to N-H, C=C, and S=O stretching, can be particularly informative.[14]

Preparation of Polymorphic Forms

The specific polymorphic form obtained is highly dependent on the crystallization conditions.

-